Structural Distinction: Methylsulfonamido Group in 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide Versus Sulfonyl Group in Sulfacetamide
The primary structural differentiator of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide is its N-methylsulfonamido moiety, which contrasts with the sulfonyl group found in the widely studied analog sulfacetamide (N-((4-aminophenyl)sulfonyl)acetamide, CAS 144-80-9) . This methyl substitution at the sulfonamide nitrogen replaces a hydrogen bond donor with a methyl group, increasing lipophilicity and altering molecular conformation . Such modifications are critical in medicinal chemistry campaigns aiming to improve membrane permeability and target engagement .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | C9H13N3O3S, MW 243.29 g/mol, contains N-CH3 group |
| Comparator Or Baseline | Sulfacetamide: C8H10N2O3S, MW 214.24 g/mol, lacks N-CH3 group [1] |
| Quantified Difference | Addition of methyl group increases molecular weight by +29.05 g/mol; expected increase in logP by approx. 0.5-1.0 log units (class inference for N-methylation) . |
| Conditions | Structural comparison based on canonical SMILES and IUPAC nomenclature; logP shift inferred from general principles of medicinal chemistry for N-methylation of sulfonamides . |
Why This Matters
This structural difference can profoundly affect drug-likeness, including solubility, permeability, and metabolic stability, making this compound a distinct chemical probe for SAR studies.
- [1] NIST Chemistry WebBook. (n.d.). Sulfacetamide. Retrieved from NIST. View Source
